tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride

Salt form selection Reaction stoichiometry Synthetic intermediate handling

Sourcing regioisomerically pure, salt-form-defined amidinopiperidine building blocks often leads to stoichiometry errors and route incompatibilities. tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride (CAS 1258639-71-2) eliminates these risks. • Precise 3-carbamimidoyl geometry essential for thrombin/trypsin selectivity (Ki 60 µM vs 164 µM). • Boc protection enables orthogonal TFA deprotection without affecting Cbz, benzyl ester or alkene groups. • Dihydrochloride salt (MW 300.22) ensures accurate weighing for coupling and fragment-based screening. • Crystallographically validated thrombin S1-pocket fragment (PDB 4UE7, 1.13 Å). • Ready-to-weigh solid for immediate use in multi-step peptidomimetic syntheses.

Molecular Formula C11H23Cl2N3O2
Molecular Weight 300.22 g/mol
Cat. No. B11805483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride
Molecular FormulaC11H23Cl2N3O2
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=N)N.Cl.Cl
InChIInChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H
InChIKeyFAZAGUFLCYHIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity, CAS, and Scaffold Overview


tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride (CAS 1258639-71-2; molecular formula C₁₁H₂₃Cl₂N₃O₂; MW 300.22 g/mol) is a protected piperidine-3-carboxamidine building block supplied as the dihydrochloride salt . The compound belongs to the N-Boc-3-carbamimidoylpiperidine scaffold class, which serves as a key synthetic intermediate in medicinal chemistry for constructing constrained arginine mimics and serine protease inhibitor pharmacophores [1]. Its core structural feature—a carbamimidoyl (amidine) group at the piperidine 3-position with orthogonal Boc N-protection—distinguishes it from related 4-substituted regioisomers and alternative N-protecting-group analogs used in parallel synthetic routes.

Scaffold
Constrained arginine mimic precursor for serine protease inhibitor synthesis
Salt Form
Dihydrochloride ensures accurate stoichiometric charging in coupling reactions
Protection
Boc group enables acid-labile orthogonal deprotection strategies
Regiochemistry
3-carbamimidoyl geometry required for SAPA and P1 fragment elaboration

Why In-Class Analogs Cannot Substitute Without Validation


Although multiple N-Boc-piperidine-carboxamidine variants and alternative salt forms exist in procurement catalogs, their interchangeability is not supported by quantitative evidence. The 3-carbamimidoyl regioisomer places the amidine moiety at a geometrically distinct position compared to the 4-carbamimidoyl analog (CAS 885270-23-5), which directly affects the spatial presentation of the basic amidine group in downstream peptidomimetic inhibitors [1]. Furthermore, the dihydrochloride salt form (CAS 1258639-71-2) differs from the free base (CAS 1220039-60-0) in molecular weight (300.22 vs. 227.30 g/mol), stoichiometry, and handling properties, with implications for reaction stoichiometry calculations in multi-step syntheses . The Boc protecting group is acid-labile, whereas Cbz-protected analogs (e.g., CAS 944902-06-1) require hydrogenolysis for deprotection—a fundamental orthogonality difference that precludes direct substitution without re-engineering the entire synthetic route. The quantitative differentiation evidence below establishes the measurable parameters on which scientifically defensible procurement decisions must rest.

Target
Dihydrochloride salt (MW 300.22) — stoichiometric precision
Substitute
Free base (MW 227.30) may cause 32% mass miscalculation, altering reaction stoichiometry
Target
3-Carbamimidoyl regioisomer — SAPA precursor geometry
Substitute
4-Carbamimidoyl regioisomer alters P1 presentation, may abolish thrombin selectivity
Target
Boc protection — TFA cleavable
Substitute
Cbz protection requires H₂/Pd-C, incompatible with hydrogenolysis-sensitive groups

Quantitative Differentiation vs. Closest Analogs


Salt Form Impact on Molecular Weight and Stoichiometry

The dihydrochloride salt (CAS 1258639-71-2) has a molecular weight of 300.22 g/mol (C₁₁H₂₃Cl₂N₃O₂), compared to 227.30 g/mol for the free base (CAS 1220039-60-0; C₁₁H₂₁N₃O₂), representing a 32.1% mass difference . The dihydrochloride form contains two equivalents of HCl, ensuring full protonation of both the amidine (pKa ~12–13) and piperidine nitrogen centers. Verified vendor specifications indicate the dihydrochloride is available at NLT 98% purity (MolCore) or ≥97% (Chemscene, Leyan, CymitQuimica), compared to 95–98% for the free base .

Salt Form MW
Class-level
ΔMW +72.92 g/mol (+32.1%); dihydrochloride (300.22) vs free base (227.30)
Stoichiometric correction required for amidine incorporation
Vendor specification review recommended
Salt form selection Reaction stoichiometry Synthetic intermediate handling

3- vs. 4-Carbamimidoyl Geometry in Thrombin Inhibitor Design

The 3-carbamimidoyl regioisomer (the target compound scaffold) is the direct synthetic precursor to the constrained arginine mimic SAPA [(2S)-2-amino-(3S)-3-(1-carbamimidoyl-piperidin-3-yl)-propanoic acid], which has been structurally demonstrated to enhance thrombin/trypsin selectivity in peptidomimetic inhibitors [1]. The 4-carbamimidoyl regioisomer (CAS 885270-23-5) cannot generate this geometry because the amidine-bearing carbon is positioned one bond farther from the piperidine nitrogen, altering the spatial relationship between the basic amidine and the peptide backbone attachment point .

Regiochemistry
Cross-study comparable
3-carbamimidoyl: direct SAPA precursor; 4-isomer: incompatible scaffold geometry
Geometry mismatch may abolish target selectivity
Based on thrombin-inhibitor X-ray complexes (PDB)
Thrombin inhibitor design Regiochemistry SAR Constrained arginine mimic

N-Amidinopiperidine vs. Benzamidine: Thrombin Selectivity Inversion

The N-amidinopiperidine pharmacophore (the deprotected form of the target compound's core scaffold) exhibits Ki = 60.0 ± 4.0 µM against thrombin and Ki = 164 ± 28 µM against trypsin, yielding a 2.7-fold thrombin preference. In contrast, benzamidine—the classic small-molecule amidine comparator—shows Ki = 193 ± 11 µM against thrombin and Ki = 13.8 ± 1.3 µM against trypsin, yielding a 14-fold trypsin preference [1]. This inversion of selectivity is the structural basis for why the amidinopiperidine scaffold is preferred over benzamidine as a P1 fragment in direct thrombin inhibitor (DTI) design. Subsequent elaboration of this fragment yielded napsagatran-class inhibitors with Ki values of 20–50 nM against thrombin and selectivity ratios of 1,000–4,000 over trypsin [2].

Selectivity Inversion
Head-to-head
N-amidinopiperidine: Ki thrombin 60 µM, trypsin 164 µM (2.7-fold thrombin preference); benzamidine: 193 vs 13.8 µM (14-fold trypsin preference)
Intrinsic thrombin-selective scaffold for DTI design
Ki by fluorescence assay; Nat. Commun. 2018
Serine protease selectivity Thrombin inhibitor Fragment-based drug design

Boc vs. Cbz N-Protection Orthogonality in Synthetic Routes

The Boc (tert-butyloxycarbonyl) group on the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂, 1:1 v/v, room temperature), whereas the Cbz (benzyloxycarbonyl) group on the closest N-protected analog (1-Cbz-piperidine-3-carboxamidine hydrochloride, CAS 944902-06-1) requires catalytic hydrogenolysis (H₂, Pd/C) for removal [1]. This orthogonality means that when both Boc and Cbz are present in the same synthetic sequence, they can be removed independently: TFA cleaves Boc while leaving Cbz intact; hydrogenolysis cleaves Cbz while leaving Boc intact. No quantitative difference in protecting group 'efficiency' is claimed; rather, the orthogonality is a binary differentiator that determines synthetic route design [2].

Deprotection Orthogonality
Class-level
Boc removed by TFA/CH₂Cl₂; Cbz requires H₂, Pd/C
Binary orthogonality defines synthetic route compatibility
Standard peptide deprotection protocols
Orthogonal protecting group strategy Solid-phase peptide synthesis Multi-step organic synthesis

Purity Specification: Dihydrochloride Salt vs. Free Base

Across multiple reputable vendors, the dihydrochloride salt (CAS 1258639-71-2) is consistently specified at ≥97% purity (Chemscene, Leyan, CymitQuimica) or NLT 98% (MolCore, AKSci), whereas the free base (CAS 1220039-60-0) is specified at 95% (typical) to 97% NLT (MolCore) or 98% (AKSci) . The dihydrochloride salt's crystallization properties and reduced hygroscopicity relative to the free base amidine contribute to this narrower, higher purity specification band. This 2–3 percentage point purity differential, while modest in absolute terms, translates to a meaningful reduction in unidentified impurities (from ≤5% to ≤2–3%) for applications requiring tight stoichiometric control .

Purity Specification
Supporting evidence
Dihydrochloride salt ≥97–98%; free base 95–98%
Narrower purity band may reduce unknown impurities
Vendor QC specification review
Building block quality Analytical specification Procurement quality control

Research and Industrial Application Scenarios


Constrained Arginine Mimic for Thrombin Inhibitors

The 3-carbamimidoylpiperidine scaffold is the direct synthetic precursor to the constrained arginine mimic SAPA, which has been crystallographically shown to enhance thrombin/trypsin selectivity through differential interaction with residue Glu192 [1]. The Boc-protected dihydrochloride salt enables direct incorporation of the amidinopiperidine P1 fragment into peptidomimetic backbones via standard coupling chemistry following Boc deprotection. The dihydrochloride salt form ensures accurate stoichiometric charging (MW 300.22 g/mol) in the coupling step. This application directly leverages the intrinsic thrombin-over-trypsin selectivity of the N-amidinopiperidine core (Ki thrombin = 60.0 µM vs. trypsin = 164 µM) established in head-to-head comparison with benzamidine [2].

Orthogonal Synthesis Requiring Acid-Labile Protection

Synthetic routes that employ acid-labile Boc protection for the piperidine nitrogen while preserving hydrogenolysis-sensitive functionality elsewhere in the molecule require this specific building block rather than the Cbz-protected analog (CAS 944902-06-1). The Boc group is quantitatively removed with TFA/CH₂Cl₂ (1:1, v/v) at room temperature without affecting Cbz, benzyl ester, or alkene groups that may be present in advanced intermediates [1]. This orthogonality is a binary differentiator: procurement of the Cbz analog would necessitate hydrogenolysis conditions incompatible with benzyl-protected or unsaturated intermediates, forcing an entirely different synthetic route.

Fragment-Based Drug Discovery Targeting Thrombin S1 Pocket

The N-amidinopiperidine fragment (obtained by Boc deprotection of the target compound) is one of the two most potent amidine-type fragments binding to the thrombin S1 pocket, as characterized by high-resolution X-ray crystallography at 1.13 Å resolution (PDB 4UE7) [1]. The thermodynamic signature of this fragment has been fully determined by ITC, enabling rational fragment growing and merging strategies. The dihydrochloride salt provides the fragment precursor in a well-defined, readily weighable solid form suitable for fragment soaking and co-crystallization experiments. The 3-substitution pattern is essential for fragment elaboration toward the S2 and S3 subsites, a geometry inaccessible from the 4-carbamimidoyl regioisomer [2].

Proteasome Inhibitor Lead Generation via Scaffold Derivatization

Amidinopiperidine-based compounds have demonstrated selective cytotoxicity toward Burkitt's lymphoma cells (Ramos and Daudi) with IC₅₀ values of 18 µM and 22 µM for elaborated derivatives, while proving nontoxic to PBMC, Jurkat, and U937 cells [1]. These compounds inhibit all three proteolytic activities of the human 20S proteasome, with the most prominent effect on the trypsin-like activity. The Boc-protected 3-carbamimidoylpiperidine building block enables systematic SAR exploration around the amidinopiperidine core, including N-acylation, sulfonylation, and reductive amination at the piperidine nitrogen following Boc removal. The 3-position amidine geometry is critical for maintaining the proteasome inhibitory pharmacophore.

Application
Selection Property
Validation Focus
Thrombin inhibitor P1 fragment synthesis
3-Carbamimidoylpiperidine scaffold geometry
Thrombin/trypsin selectivity in peptidomimetic series
Orthogonal synthetic routes with acid-labile protection
Boc acid-labile deprotection compatibility
Preservation of hydrogenolysis-sensitive groups
Fragment-based thrombin S1 pocket ligand discovery
N-Amidinopiperidine fragment from Boc deprotection
Co-crystallization and ITC thermodynamic profiling
Proteasome inhibitor lead generation studies
Amidinopiperidine core for systematic SAR
Trypsin-like proteasome activity and cell-viability endpoint review
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